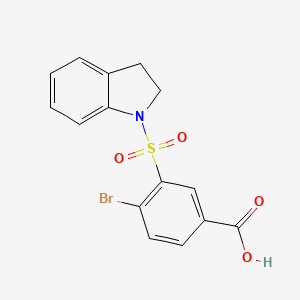![molecular formula C12H9F3N4O B2476315 2-{3-méthyl-5-oxo-4-[3-(trifluorométhyl)phényl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acétonitrile CAS No. 861206-68-0](/img/structure/B2476315.png)
2-{3-méthyl-5-oxo-4-[3-(trifluorométhyl)phényl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acétonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is a five-membered ring with three carbon atoms and two nitrogen atoms . It also contains a trifluoromethyl group (-CF3), which is a common functional group in many pharmaceutical compounds .
Molecular Structure Analysis
The 1,2,4-triazole ring is planar and aromatic. It has two nitrogen atoms, which can participate in hydrogen bonding. The trifluoromethyl group is electron-withdrawing, which can affect the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
1,2,4-Triazoles can participate in various reactions. They can act as ligands in coordination chemistry, and they can undergo substitution reactions at the 3-position . The trifluoromethyl group is generally stable under most conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the exact structure and the presence of other functional groups. Generally, 1,2,4-triazoles are stable and have good thermal and hydrolytic stability . The trifluoromethyl group is lipophilic, which can improve the bioavailability of pharmaceutical compounds .Applications De Recherche Scientifique
- La synthèse d'amides d'acide pyrrole-3-carboxylique, comme notre composé, est importante en raison de leur rôle central dans les médicaments efficaces tels que l'atorvastatine et le sunitinib. Ces composés présentent diverses activités biologiques, notamment des effets antipaludiques et inhibiteurs de la protéase du VIH-1 .
- La structure du composé suggère une activité antifongique potentielle. Les chercheurs ont évalué des molécules similaires pour leur efficacité contre les agents pathogènes fongiques .
- L'incorporation de groupes trifluorométhyles dans les 1,2,4-triazoles améliore leur bioactivité. Ces dérivés se sont avérés prometteurs comme antioxydants, agents anti-inflammatoires et inhibiteurs de β-lactamases .
- Le système cyclique de 3-mercapto[1,2,4]triazole, y compris les dérivés substitués par le trifluorométhyle, a attiré l'attention pour son potentiel anticancéreux. Les chercheurs étudient ces composés pour leur capacité à inhiber la croissance des cellules cancéreuses .
- Les triazoles sont stables et présentent une spécificité de cible en raison de leurs atomes d'azote qui agissent comme accepteurs ou donneurs de liaisons hydrogène. Les chercheurs explorent comment notre composé interagit avec les récepteurs biologiques .
- Bien que non directement liés à notre composé, les dérivés d'imidazole ont été étudiés pour leur activité anti-VIH. Les chercheurs synthétisent et examinent des composés pour leur efficacité contre les souches du VIH-1 et du VIH-2 .
Développement de médicaments et chimie médicinale
Propriétés antifongiques
Agents antioxydants et anti-inflammatoires
Recherche anticancéreuse
Ciblage biologique et spécificité
Dérivés d'imidazole et activité anti-VIH
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is currently unknown
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of oximes and hydrazones .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-{3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets.
Propriétés
IUPAC Name |
2-[3-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O/c1-8-17-18(6-5-16)11(20)19(8)10-4-2-3-9(7-10)12(13,14)15/h2-4,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCMXNQIZHYOBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cinnamyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2476233.png)

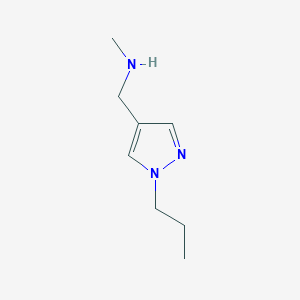
![3-[(4-Methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2476236.png)

![1-Methyl-3-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2476240.png)
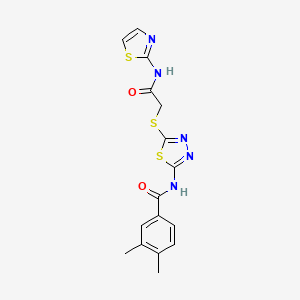
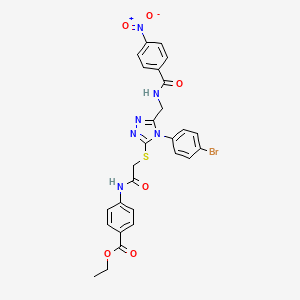
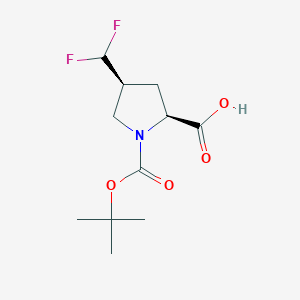

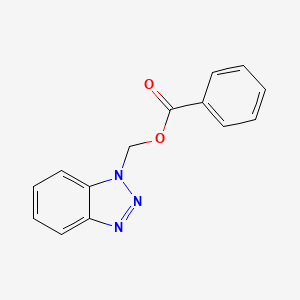
![5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2476249.png)

